molecular formula C12H12F4O2 B1407047 tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate CAS No. 1505194-31-9

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B1407047
CAS No.: 1505194-31-9
M. Wt: 264.22 g/mol
InChI Key: QXXKJPXPRJPWEL-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12F4O2 and a molecular weight of 264.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a tert-butyl group, a fluorine atom, and a trifluoromethyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 2-fluoro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Oxidation: Various oxidized benzoate derivatives.

Scientific Research Applications

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    tert-Butyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate: Similar structure but with a bromine atom instead of a hydrogen atom.

    tert-Butyl 2-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.

    tert-Butyl 2-chloro-3-(trifluoromethyl)benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzene ring.

Properties

IUPAC Name

tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKJPXPRJPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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